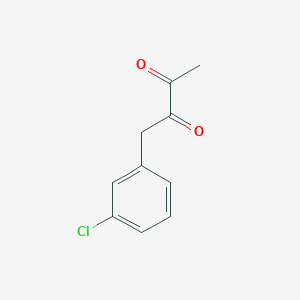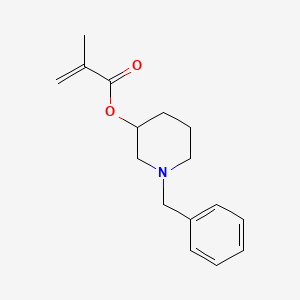
1-Benzyl-3-piperidyl methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-piperidyl methacrylate: is an organic compound with the molecular formula C16H21NO2 . It is a derivative of methacrylic acid and piperidine, featuring a benzyl group attached to the piperidine ring.
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-piperidyl methacrylate can be synthesized through the esterification of methacrylic acid with 1-benzyl-3-piperidinol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an inert atmosphere, usually under nitrogen, and at a controlled temperature to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs .
化学反应分析
Types of Reactions: 1-Benzyl-3-piperidyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form high molecular weight polymers, which are useful in creating materials with specific mechanical and chemical properties.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 1-benzyl-3-piperidinol.
Substitution Reactions: The benzyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Substitution Reactions: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products:
Polymerization: Produces polymers with varying properties depending on the polymerization conditions.
Hydrolysis: Yields methacrylic acid and 1-benzyl-3-piperidinol.
Substitution Reactions: Results in functionalized derivatives of this compound.
科学研究应用
Chemistry: 1-Benzyl-3-piperidyl methacrylate is used as a monomer in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength. These polymers find applications in coatings, adhesives, and advanced materials .
Biology and Medicine: In the field of medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. The piperidine moiety is a common structural feature in many pharmaceuticals, contributing to the compound’s biological activity .
Industry: The compound is used in the production of specialty polymers and resins. Its ability to undergo polymerization makes it valuable in creating materials with tailored properties for specific industrial applications .
作用机制
The mechanism of action of 1-benzyl-3-piperidyl methacrylate in biological systems is not fully understood. it is believed that the piperidine moiety interacts with various molecular targets, including enzymes and receptors, to exert its effects. The benzyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
相似化合物的比较
1-Benzyl-4-piperidyl methacrylate: Similar in structure but with the benzyl group attached to the fourth position of the piperidine ring.
1-Benzyl-3-piperidyl acrylate: Similar but with an acrylate group instead of a methacrylate group.
1-Benzyl-3-piperidyl acetate: Similar but with an acetate group instead of a methacrylate group.
Uniqueness: 1-Benzyl-3-piperidyl methacrylate is unique due to its specific combination of the methacrylate ester and the piperidine ring with a benzyl substituent. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in polymer chemistry and pharmaceuticals .
属性
CAS 编号 |
97171-80-7 |
|---|---|
分子式 |
C16H21NO2 |
分子量 |
259.34 g/mol |
IUPAC 名称 |
(1-benzylpiperidin-3-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H21NO2/c1-13(2)16(18)19-15-9-6-10-17(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,15H,1,6,9-12H2,2H3 |
InChI 键 |
AMTKJHWIWZRTEY-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OC1CCCN(C1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


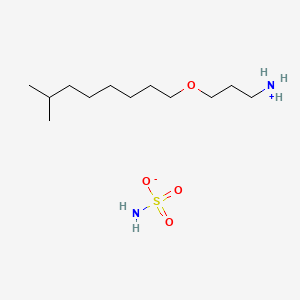
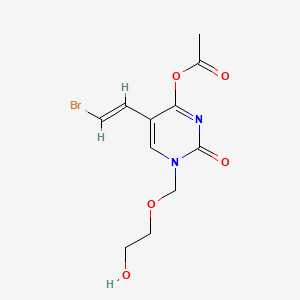
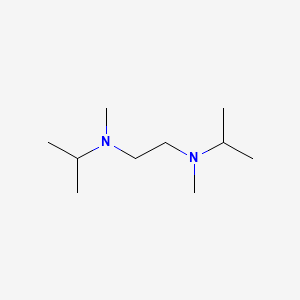


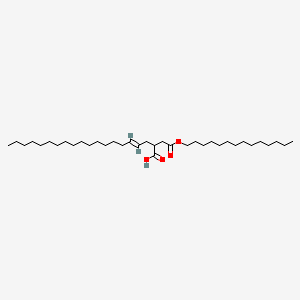
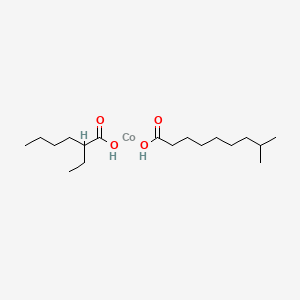
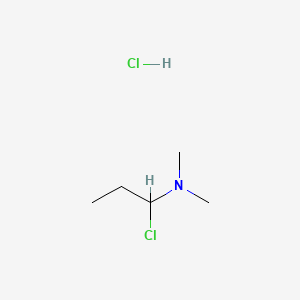
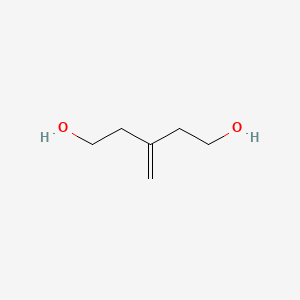

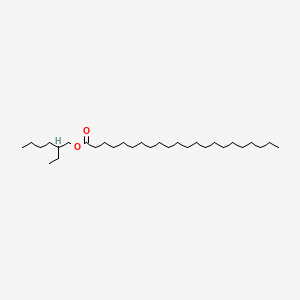
![acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury](/img/structure/B15176582.png)
